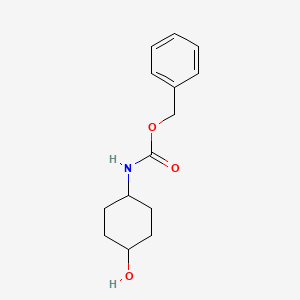
Benzyl (4-hydroxycyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl (4-hydroxycyclohexyl)carbamate” is an organic compound with the molecular formula C14H19NO3 . It can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of benzyl carbamates like “Benzyl (4-hydroxycyclohexyl)carbamate” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular weight of “Benzyl (4-hydroxycyclohexyl)carbamate” is 249.31 . Its InChI code is1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13- . Chemical Reactions Analysis
Benzyl carbamates are susceptible to hydrogenation, HBr/AcOH, TMSI where it requires initial cleavage, then the resulted amine needs to be protected again . Transcarbamation of benzyl carbamates to alkyl carbamates is very essential .Physical And Chemical Properties Analysis
“Benzyl (4-hydroxycyclohexyl)carbamate” has a density of 1.2±0.1 g/cm3 and a boiling point of 427.6±44.0 °C at 760 mmHg . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Potential
Benzyl (4-hydroxycyclohexyl)carbamate and its derivatives have been explored for their antibacterial properties, particularly against Gram-positive bacteria. A study by (Liang et al., 2020) found that certain compounds in this class showed potent inhibitory activity against drug-resistant strains. These compounds target the bacterial cell wall, similar to the mechanism of action of vancomycin.
Catalysis and Stereochemistry
Another area of research involves the use of benzyl (4-hydroxycyclohexyl)carbamate in stereospecific nickel-catalyzed cross-coupling reactions. (Harris et al., 2013) reported that these reactions can proceed with either inversion or retention of configuration, influenced by the ligand nature. This finding is significant for controlling absolute stereochemistry in synthetic chemistry.
Gold-Catalyzed Reactions
In the field of organic synthesis, benzyl (4-hydroxycyclohexyl)carbamate has been used as a substrate in gold-catalyzed reactions. For instance, (Zhang et al., 2006) demonstrated its use in the intramolecular exo-hydrofunctionalization of allenes. These reactions enable the formation of various heterocycles and have implications for the synthesis of complex organic molecules.
Enantioselective Synthesis
The compound has also been utilized in enantioselective synthesis. (Campbell et al., 2009) described the synthesis of a specific enantiomer of benzyl (4-hydroxycyclohexyl)carbamate, highlighting its potential in producing compounds with specific stereochemical configurations.
Lipophilicity Analysis
The hydro-lipophilic properties of benzyl (4-hydroxycyclohexyl)carbamate derivatives were investigated by (Jankech et al., 2020). This research is important for understanding the biological activity of these compounds, as lipophilicity significantly impacts drug efficacy and pharmacokinetics.
Polyurethane Hydrolysis
In polymer science, (Matuszak et al., 1973) explored the alkaline hydrolysis of benzyl (4-hydroxycyclohexyl)carbamate-based polyurethanes. This study contributes to the understanding of the chemical stability and degradation processes of polyurethane materials.
Mecanismo De Acción
While the specific mechanism of action for “Benzyl (4-hydroxycyclohexyl)carbamate” is not mentioned in the search results, benzyl carbamates are structurally similar to agents inhibiting beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) . BACE1 inhibitors block the formation of amyloid-β, but their inhibition is associated with significant adverse effects in humans .
Safety and Hazards
Direcciones Futuras
A series of thirty-eight 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are structurally similar to “Benzyl (4-hydroxycyclohexyl)carbamate”, were described as potential drugs to alleviate the symptoms of Alzheimer’s disease (AD) . These compounds have shown promise for inhibiting either acetyl- and butyrylcholinesterase (AChE/BChE) . Future research may explore the potential of “Benzyl (4-hydroxycyclohexyl)carbamate” in this context.
Propiedades
IUPAC Name |
benzyl N-(4-hydroxycyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBKQOVSMBPGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-hydroxycyclohexyl)carbamate | |
CAS RN |
16801-62-0 |
Source


|
| Record name | 4-(Z-amino)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)

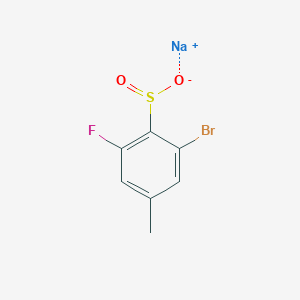


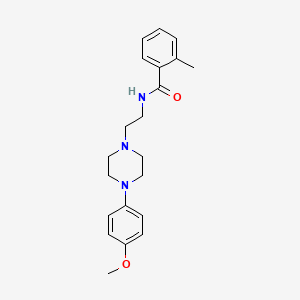
![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)
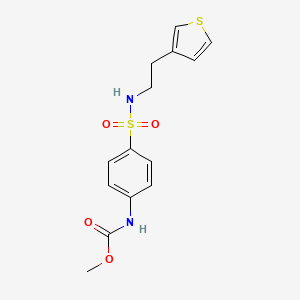
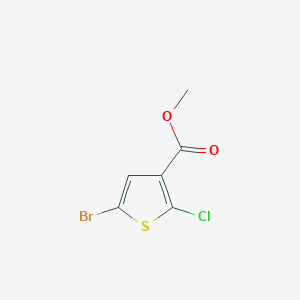
![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)
![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)